7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNMQARSZMAYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444617 | |
| Record name | 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30384-94-2 | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30384-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis via Oxidative Coupling Catalyzed by Copper Complexes
One of the most efficient and documented methods for synthesizing 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves a catalytic oxidative coupling reaction using copper(II) trifluoroacetylacetonate and tert-butyl hydroperoxide as an oxidant.
Procedure Summary:
- Reactants: Compound of formula (II) (100 mmol), compound of formula (III) (150 mmol), copper(II) trifluoroacetylacetonate (5 mmol), tert-butyl hydroperoxide (TBHP, 200 mmol), and reaction aids including n-butylpyridine p-toluenesulfonate (5 mmol) and cyclooctatetriene tetracarbonyl iron (1 mmol).
- Solvent: Ethanol (dry).
- Conditions: The mixture is heated to 80 °C and stirred for 11 hours.
- Workup: After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate, organic phase separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- Purification: Silica gel column chromatography using a mixture of ethyl acetate and n-propanol (volume ratio 10:2) as eluent.
- Yield: 98.8%.
This method provides a high yield and purity of the target aldehyde and is advantageous due to mild reaction conditions and the use of readily available reagents.
Synthetic Routes Involving Imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrazide Derivatives
Another approach involves the synthesis of imidazo[1,2-a]pyridine derivatives starting from ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, which is converted into the corresponding hydrazide and then further transformed via condensation and cyclization reactions.
Step 1: Preparation of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- React 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux for 6 hours.
- After evaporation and extraction, the product crystallizes with a melting point of 69 °C and a yield of approximately 45%.
Step 2: Conversion to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide
- Reflux the ester with hydrazine hydrate in ethanol for 5 hours.
- The hydrazide precipitates upon cooling, purified by recrystallization (melting point 180 °C, yield 27%).
Step 3: Formation of Hydrazones
- Condense the hydrazide with appropriate ketones in ethanol with a catalytic amount of sulfuric acid under reflux for 6 hours.
- The hydrazones precipitate and are recrystallized from ethanol-water mixtures.
Step 4: Cyclocondensation to form thiazolidines or related derivatives
- React hydrazones with mercaptoacetic acid in dry benzene either by refluxing the mixture or by sequential addition methods.
- Yields vary from 55% to 99% depending on the method and substituents.
Although this pathway primarily targets related imidazo[1,2-a]pyridine derivatives, it provides a foundation for accessing the aldehyde functionality through further oxidation or functional group manipulation.
Comparative Data Table of Key Preparation Methods
Research Findings and Analytical Characterization
- The oxidative coupling method yields the aldehyde with excellent purity, confirmed by chromatographic and spectroscopic methods.
- The hydrazide and hydrazone intermediates in the alternative route are characterized by IR (notably C=O stretching around 1654-1679 cm⁻¹), 1H-NMR, 13C-NMR, and mass spectrometry, confirming structural integrity.
- Cyclocondensation products show characteristic IR bands (1690-1710 cm⁻¹) indicative of ring closure.
- These synthetic methods allow for structural modifications that can be exploited for further biological or chemical studies.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group of 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde can be oxidized to form a carboxylic acid. Oxidizing agents like potassium permanganate (
) can be used to perform this oxidation.
Reduction Reactions
The aldehyde group of this compound can be reduced to a primary alcohol using reducing agents such as sodium borohydride ().
Substitution Reactions
The methyl group at the 7th position of this compound can undergo electrophilic substitution reactions.
Condensation Reactions
The synthesis of 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde, a related compound, can be achieved through the condensation of 2-methylimidazo[1,2-a]pyridine with appropriate aldehydes or ketones under acidic conditions.
Further Research
Studies indicate that compounds within the imidazo[1,2-a]pyridine family exhibit biological activities, including antimicrobial and anticancer properties. Imidazo[1,2-a]pyridine-based compounds have clinical importance in treating heart and circulatory failures . Additionally, various substituted imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against Cholinesterase enzymes .
Scientific Research Applications
Chemistry and Organic Synthesis
7-MIPCA serves as a crucial scaffold in organic synthesis due to its unique structural properties. It is utilized in various synthetic pathways, including:
- Radical Reactions : The compound can undergo radical functionalization, which is essential for creating complex molecules.
- Transition Metal Catalysis : It participates in reactions facilitated by transition metals, enhancing the efficiency of synthetic processes.
- Metal-Free Oxidation : Recent advancements have highlighted methods for synthesizing imidazo[1,2-a]pyridines without metal catalysts, promoting greener chemistry practices .
The biological significance of 7-MIPCA is profound, particularly in the following areas:
-
Antimicrobial Properties : Research indicates that 7-MIPCA exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values reveal its effectiveness:
Compound MIC (μM) Activity 7-MIPCA 0.2 Effective against Mtb Analog 1 0.03 Potent inhibitor of Mtb Analog 2 5.0 Moderate activity against Mtb -
Anticancer Activity : Studies have shown that 7-MIPCA can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as:
- Activation of caspase pathways leading to programmed cell death.
- Cell cycle arrest at the G2/M phase in specific cancer cell lines.
Medicinal Chemistry
7-MIPCA is being explored for its potential as an antituberculosis agent, particularly against multidrug-resistant and extensively drug-resistant strains of Mtb. Notable findings include:
- A study reported that treatment with related compounds resulted in a bacterial load reduction by up to 99.9% in acute TB mouse models .
- Pharmacokinetic evaluations indicate favorable absorption and distribution profiles for compounds similar to 7-MIPCA, critical for their therapeutic effectiveness .
Material Science
In industry, 7-MIPCA is being investigated for applications in developing materials for optoelectronic devices, sensors, and imaging technologies. Its unique chemical properties lend themselves to innovative applications in these fields.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of 7-MIPCA:
- Antituberculosis Activity : A study demonstrated that treatment with a related compound led to significant reductions in bacterial load in both in vitro and in vivo models.
- Cytotoxicity Assessment : In vitro assays revealed that 7-MIPCA exhibited lower toxicity against normal human cells compared to cancer cells, indicating selective action against malignancies.
- Pharmacokinetic Studies : Evaluations indicated that compounds similar to 7-MIPCA possess favorable pharmacokinetic profiles critical for their effectiveness as therapeutic agents .
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with DNA replication . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly influenced by substituents. Below is a comparative analysis of structurally related compounds:
| Compound | Substituents | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|---|
| 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde | 7-methyl, 3-carbaldehyde | C₁₀H₈N₂O | Aldehyde group enables Schiff base formation; methyl enhances lipophilicity. | Anticancer (apoptosis induction), anti-inflammatory (COX-2 inhibition) |
| 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 7-methyl, 3-carbaldehyde, 4-ethylphenyl | C₁₇H₁₆N₂O | Ethylphenyl group increases steric bulk, improving receptor binding affinity. | Potent anticancer activity via cell cycle arrest and enzyme inhibition |
| 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | 7-chloro, 3-carbaldehyde | C₈H₆ClN₃O | Chlorine atom enhances electrophilicity and oxidative stability. | Antimicrobial and enzyme inhibition (e.g., tuberculosis targets) |
| 2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde | 6-methyl, 3-carbaldehyde, 2-cyclopropyl | C₁₂H₁₁N₂O | Cyclopropyl group introduces ring strain, altering conformational flexibility. | Anticancer activity via kinase inhibition |
| 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 7-methyl, 3-carbaldehyde, 3,4-difluorophenyl | C₁₅H₁₁F₂N₂O | Fluorine atoms enhance metabolic stability and binding to hydrophobic enzyme pockets. | Anticancer (inhibition of tumor growth pathways) |
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase oxidative stability and enzyme-binding affinity but may reduce solubility .
- Alkyl/Aryl Substituents :
- Methyl Groups : Enhance lipophilicity and passive diffusion across cell membranes .
- Bulkier Groups (e.g., Cyclopropyl, Ethylphenyl) : Improve target selectivity but may limit bioavailability .
Biological Activity
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde (7-MIPCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 7-MIPCA, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
7-MIPCA belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused ring structure that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.
1. Antimicrobial Activity
Research indicates that 7-MIPCA exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for 7-MIPCA and its analogs have shown promising results:
| Compound | MIC (μM) | Activity |
|---|---|---|
| 7-MIPCA | 0.2 | Effective against Mtb |
| Analog 1 | 0.03 | Potent inhibitor of Mtb |
| Analog 2 | 5.0 | Moderate activity against Mtb |
These findings suggest that 7-MIPCA can significantly reduce bacterial load in vitro and in vivo models, highlighting its potential as an antituberculosis agent .
2. Anticancer Activity
The anticancer properties of 7-MIPCA have been investigated in various studies. The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation through several mechanisms:
- Apoptosis Induction : Studies show that 7-MIPCA can activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
The mechanisms through which 7-MIPCA exerts its biological effects are multifaceted:
- DNA Interaction : Similar compounds in the imidazo[1,2-a]pyridine class have shown a propensity to interact with DNA, potentially leading to mutagenic effects or cell death .
- Enzyme Inhibition : 7-MIPCA may inhibit specific enzymes involved in bacterial metabolism or cancer cell survival, contributing to its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of 7-MIPCA and its derivatives:
- Antituberculosis Activity : A study reported that treatment with a related compound resulted in a reduction of bacterial load by up to 99.9% in an acute TB mouse model .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that 7-MIPCA had lower toxicity against normal human cells compared to cancer cells, suggesting a selective action against malignancies .
- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that compounds similar to 7-MIPCA exhibit favorable absorption and distribution profiles, which are critical for their effectiveness as therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how do yields vary across methods?
The synthesis of this compound typically involves cyclization and functionalization steps. Key methods include:
- Vilsmeier-Haack Reaction : Reacting 7-methylimidazo[1,2-a]pyridine with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. This method achieves moderate yields (~33%) and requires careful temperature control to avoid side reactions .
- Claisen-Schmidt Condensation : Using PEG-400 as a solvent for condensation reactions between heterocyclic ketones and aldehydes. This approach emphasizes green chemistry principles but may require extended reflux times (16+ hours) .
- Copper-Catalyzed Dehydrogenative Aminooxygenation : A transition metal-catalyzed method that generates the aldehyde group directly on the imidazo[1,2-a]pyridine core. This method offers regioselectivity but requires specialized catalysts like Cu(II) .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Vilsmeier-Haack | ~33% | POCl₃, DMF, reflux | Scalable, established protocol |
| Claisen-Schmidt | Not reported | PEG-400, glacial acetic acid | Solvent efficiency |
| Cu(II)-Catalyzed | Not reported | Cu(OAc)₂, O₂ atmosphere | Regioselective functionalization |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., aldehyde proton at δ ~9.8–10.2 ppm) and confirm substitution patterns on the imidazo[1,2-a]pyridine core .
- X-ray Diffraction : Single-crystal X-ray analysis reveals planar geometry of the fused imidazo-pyridine system and bond angles critical for reactivity .
- IR Spectroscopy : Absorption bands at ~1685–1600 cm⁻¹ confirm the presence of the aldehyde group, while C-N and C=N stretches appear at 1330–1494 cm⁻¹ .
Advanced Research Questions
Q. How do substituent variations at the 2- and 7-positions influence the compound’s bioactivity and reactivity?
Substituents significantly modulate electronic and steric properties:
- Methyl Group at 7-Position : Enhances metabolic stability by reducing oxidative degradation. The methyl group also increases lipophilicity, potentially improving blood-brain barrier penetration .
- Aromatic Substituents at 2-Position : Phenyl or dimethoxyphenyl groups enhance π-π stacking with biological targets (e.g., enzymes or receptors). For example, 2-(3,4-dimethoxyphenyl) derivatives show improved binding to kinase domains .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent Combination | Key Property | Biological Relevance |
|---|---|---|
| 7-Methyl, 2-Phenyl | Increased lipophilicity | Enhanced antitumor activity |
| 7-Methyl, 2-(4-Fluorophenyl) | Electronegative fluorine atom | Improved enzyme inhibition |
| 7-Methyl, 2-(3,4-Dimethoxyphenyl) | Solubility modulation | Neuroprotective potential |
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
Discrepancies in bioactivity data often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms can lead to conflicting results. Standardized protocols (e.g., ENR enzyme assays ) are recommended for cross-study comparisons.
- Stereochemical Factors : Undocumented enantiomeric purity in derivatives may alter target interactions. Chiral HPLC or X-ray crystallography should accompany bioactivity studies .
- Solubility Limitations : Poor aqueous solubility of methyl-substituted derivatives can skew in vitro results. Use of co-solvents (e.g., DMSO) at non-toxic concentrations is critical .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Docking Studies : Molecular docking with enzymes like ENR (enoyl-acyl carrier protein reductase) reveals binding modes. For example, the aldehyde group forms hydrogen bonds with catalytic residues, while the methyl group stabilizes hydrophobic pockets .
- DFT Calculations : Density functional theory predicts electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox activity and metabolic stability .
- MD Simulations : Molecular dynamics assess conformational flexibility during target engagement, identifying residues critical for sustained interactions .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Byproduct Formation : Competing reactions during cyclization (e.g., formation of 6-methyl isomers) require precise stoichiometric control of reagents like chloroacetaldehyde .
- Purification : Chromatographic separation of regioisomers is labor-intensive. Continuous flow reactors improve yield and purity in large-scale syntheses .
Q. How do solvent systems and catalysts influence the compound’s reactivity in downstream derivatization?
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution at the aldehyde group, enabling Schiff base formation with amines .
- Acid Catalysts : Glacial acetic acid accelerates imine formation in Claisen-Schmidt condensations but may protonate the pyridine nitrogen, reducing reactivity .
- Transition Metal Catalysts : Palladium complexes enable cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups at the 2-position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
